molecular formula C7H7BrSZn B14888575 3-(Methylthio)phenylZinc bromide

3-(Methylthio)phenylZinc bromide

Cat. No.: B14888575
M. Wt: 268.5 g/mol
InChI Key: IWSHOPIOUSPXCB-UHFFFAOYSA-M
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Description

3-(Methylthio)phenylZinc bromide is an organozinc compound with the molecular formula C7H7BrSZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the synthesis of various organic molecules.

Preparation Methods

3-(Methylthio)phenylZinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 3-(Methylthio)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The resulting this compound is usually obtained as a solution in THF .

Chemical Reactions Analysis

3-(Methylthio)phenylZinc bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. The major products formed from these reactions are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

3-(Methylthio)phenylZinc bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylthio)phenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the phenyl group is transferred from zinc to palladium. This is followed by the reductive elimination step, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling cycle.

Comparison with Similar Compounds

3-(Methylthio)phenylZinc bromide can be compared with other similar organozinc compounds such as 4-(Methylthio)phenylZinc bromide. While both compounds are used in cross-coupling reactions, this compound may offer different reactivity and selectivity due to the position of the methylthio group on the phenyl ring . Other similar compounds include phenylZinc bromide and various substituted phenylZinc bromides, each offering unique properties and applications in organic synthesis.

Properties

Molecular Formula

C7H7BrSZn

Molecular Weight

268.5 g/mol

IUPAC Name

bromozinc(1+);methylsulfanylbenzene

InChI

InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

IWSHOPIOUSPXCB-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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